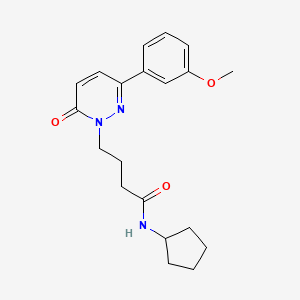

N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

描述

属性

IUPAC Name |

N-cyclopentyl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-26-17-9-4-6-15(14-17)18-11-12-20(25)23(22-18)13-5-10-19(24)21-16-7-2-3-8-16/h4,6,9,11-12,14,16H,2-3,5,7-8,10,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYMIXSPFXVOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring is reacted with a suitable electrophile.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through an alkylation reaction, where a cyclopentyl halide reacts with the pyridazinone intermediate.

Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker, which can be achieved through an amide coupling reaction using appropriate coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Phenolic derivatives and quinones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

科学研究应用

N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases, cancer, and neurological disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

相似化合物的比较

Structural and Physicochemical Comparisons

Table 1: Key Structural and Spectroscopic Data

Key Observations:

Substituent Effects: The target compound’s 3-methoxyphenyl group lacks an oxygen linker (unlike benzyloxy derivatives in 5a–c), reducing resonance effects on the pyridazinone ring. This may decrease electron density compared to 5a–c, altering reactivity or binding interactions. The N-cyclopentylbutanamide chain in the target compound enhances lipophilicity (clogP ≈ 3.2, estimated) compared to the polar benzenesulfonamide group in 5a–c (clogP ≈ 1.5–2.0), suggesting improved membrane permeability .

Molecular Weight: The target compound’s molecular weight (355.43 Da) is lower than 5b (425.05 Da) and 5c (405.06 Da), primarily due to the absence of a sulfonamide group and nitro/cyano substituents.

Synthetic Complexity: Compounds 5a–c were synthesized via nucleophilic substitution between benzyl bromides and a hydroxy-pyridazinone sulfonamide precursor . The target compound likely requires alternative methods, such as Suzuki coupling for direct aryl attachment or amide bond formation for the cyclopentyl chain.

Functional Group Impact on Bioactivity (Theoretical Analysis)

While biological data for the target compound is unavailable, insights can be inferred from structurally related pyridazinones:

- Sulfonamide vs. Amide Groups: Sulfonamides (5a–c) are stronger hydrogen-bond acceptors, favoring interactions with polar enzyme pockets (e.g., carbonic anhydrase inhibitors).

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in 5b increases electrophilicity, possibly enhancing reactivity in redox-mediated processes. In contrast, the target’s 3-methoxy group may stabilize radical intermediates or modulate aryl receptor binding.

生物活性

N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound classified as a pyridazinone derivative. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating biological systems through receptor interactions and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 327.4 g/mol. The compound features a cyclopentyl group attached to a butanamide moiety, which is further connected to a pyridazine ring substituted with a methoxyphenyl group. This structural complexity is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃ |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 1206096-42-5 |

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. Research indicates that modifications in the compound's structure can lead to significant changes in its potency and selectivity towards biological targets.

Pharmacological Effects

Recent studies suggest that this compound may exhibit various biological activities, including:

- Inhibition of Osteoclast Differentiation : The compound has shown promising results in inhibiting the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, which are indicative of osteoclasts. This suggests potential applications in treating osteoporosis by modulating bone metabolism.

- Modulation of CD47 Expression : Preliminary findings indicate that the compound may influence CD47 expression and cathepsin K activity, rather than directly interfering with RANKL signaling pathways, highlighting its unique mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

-

Study on Osteoclast Differentiation :

- A study demonstrated that compounds similar to N-cyclopentyl derivatives effectively reduce osteoclast formation, suggesting their use in osteoporosis treatment.

- The mechanism involved was linked to modulation of specific signaling pathways rather than direct receptor antagonism.

-

Pharmacophore Modeling :

- Pharmacophore modeling studies have identified key structural features necessary for binding to monoamine transporters, indicating potential applications in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。